molecular formula C11H20N2O4 B1373961 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid CAS No. 851882-93-4

4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid

Cat. No. B1373961
M. Wt: 244.29 g/mol
InChI Key: VWZNEKDBBGXKOE-UHFFFAOYSA-N
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Description

“4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid” is a compound that contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms . The compound also contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .


Synthesis Analysis

A class of nitrogenous compounds containing a similar structure has been synthesized. Their structures were confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) .


Molecular Structure Analysis

The single crystal of a similar compound was detected by X-ray diffraction. The optimal molecular structure was determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value .


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can be used in the synthesis of modified recombinant proteins and in strategies that introduce new chemical functionalities into proteins .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.29 g/mol .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Methods of Application : The Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results or Outcomes : The dipeptides were produced in satisfactory yields in a short amount of time .

Application 2: Chiral Separation

  • Summary of Application : An effective approach to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir, was developed .
  • Methods of Application : The separation process was designed and studied based on Gaussian calculation. The results showed that only the monohydrate of (2S,4S)-TBMP could be crystallized since three hydrogen bonds were formed between (2S,4S)-TBMP and water, which resulted in more stability and isomer separation .
  • Results or Outcomes : Compared to the original approach, the new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI). An industrial-scale implementation was set up successfully according to the new approach, achieving a batch capacity of 100 kg .

Application 3: Amine Protection

  • Summary of Application : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
  • Methods of Application : The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
  • Results or Outcomes : The Boc group effectively protects the amine during the synthesis process, and can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Application 4: Green Manufacturing

  • Summary of Application : An effective approach to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir, was developed .
  • Methods of Application : The separation process was designed and studied based on Gaussian calculation. The results showed that only the monohydrate of (2S,4S)-TBMP could be crystallized since three hydrogen bonds were formed between (2S,4S)-TBMP and water, which resulted in more stability and isomer separation .
  • Results or Outcomes : Compared to the original approach, the new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI). An industrial-scale implementation was set up successfully according to the new approach, achieving a batch capacity of 100 kg .

Application 5: Amine Protection

  • Summary of Application : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
  • Methods of Application : The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
  • Results or Outcomes : The Boc group effectively protects the amine during the synthesis process, and can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Application 6: Green Manufacturing

  • Summary of Application : An effective approach to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir, was developed .
  • Methods of Application : The separation process was designed and studied based on Gaussian calculation. The results showed that only the monohydrate of (2S,4S)-TBMP could be crystallized since three hydrogen bonds were formed between (2S,4S)-TBMP and water, which resulted in more stability and isomer separation .
  • Results or Outcomes : Compared to the original approach, the new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI). An industrial-scale implementation was set up successfully according to the new approach, achieving a batch capacity of 100 kg .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)8(7-13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZNEKDBBGXKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid

CAS RN

851882-93-4
Record name 4-[(tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The crude piperazine-1,3-dicarboxylic acid-1-tert-butyl ester (4.92 mmol), prepared as described in 62(A), was suspended in dry acetonitrile (30 mL) under nitrogen atmosphere and formaldehyde (37% wt. aqueous solution, 367 mL, 4.92 mmol) and Na(OAc)3BH (2.3 g, 10.82 mmol) were added. The resulting mixture was stirred at R.T. for 3 h, then a saturated aqueous solution of NaHCO3 was slowly added until the pH was adjusted to 7. The mixture was concentrated to dryness under reduced pressure to give a yellow solid that was used without further purification for the next step.
Quantity
4.92 mmol
Type
reactant
Reaction Step One
[Compound]
Name
62(A)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
367 mL
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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